molecular formula C19H17NO3 B11439017 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11439017
M. Wt: 307.3 g/mol
InChI Key: KFVKDLOVPSVYAA-UHFFFAOYSA-N
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Description

9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with the molecular formula C19H17NO3. It is part of the chromeno[8,7-e][1,3]oxazin family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a one-pot Mannich-type condensation cyclization reaction. This process uses 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at temperatures ranging from 80°C to 90°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, particularly in developing new drugs for treating bacterial and fungal infections.

    Industry: The compound’s unique chemical properties make it valuable in various industrial processes, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their cellular processes. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-bromophenyl)-4-methyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2-one
  • 3-benzyl-8-methyl-3,4-dihydro-2H-1,5-dioxa-3-aza-phenanthren-6-one

Uniqueness

Compared to similar compounds, 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its specific structural features and biological activities.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

9-benzyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H17NO3/c1-13-9-18(21)23-19-15(13)7-8-17-16(19)11-20(12-22-17)10-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3

InChI Key

KFVKDLOVPSVYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4

Origin of Product

United States

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